molecular formula C8H10O2 B1683551 1,2-Dimethoxybenzene CAS No. 91-16-7

1,2-Dimethoxybenzene

Cat. No. B1683551
CAS RN: 91-16-7
M. Wt: 138.16 g/mol
InChI Key: ABDKAPXRBAPSQN-UHFFFAOYSA-N
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Description

1,2-Dimethoxybenzene, also known as Veratrole, is an organic compound derived from benzene by substituting two methoxy groups . It is a natural product found in organisms like Physarum polycephalum and Averrhoa carambola . It is a potential pollinator attractant of the nocturnal moth Hadena bicruris .


Synthesis Analysis

1,2-Dimethoxybenzene is naturally occurring. Its biosynthesis entails the methylation of guaiacol by guaiacol O-methyltransferase . It is a building block for the organic synthesis of other aromatic compounds .


Molecular Structure Analysis

The molecular formula of 1,2-Dimethoxybenzene is C8H10O2, and its molecular weight is 138.1638 . The IUPAC Standard InChI is InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

1,2-Dimethoxybenzene is relatively electron-rich and thus readily undergoes electrophilic substitution . An example of the use of veratrole is in the synthesis of Domipizone .


Physical And Chemical Properties Analysis

1,2-Dimethoxybenzene is a colorless liquid, with a pleasant odor and slight solubility in water . It has a density of 1.084 g/cm3 . The melting point is 22–23 °C, and the boiling point is 206–207 °C .

Scientific Research Applications

Electrochemical Applications

One of the prominent applications of derivatives of 1,2-Dimethoxybenzene is in electrochemistry, particularly in redox flow batteries. For instance, derivatives such as 1,4-Dimethoxybenzene have been identified as materials of choice for catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and excellent electrochemical reversibility. Modifications to these derivatives aim to improve their chemical stability in oxidized forms, enhancing their application in energy storage technologies. Bicyclic substitutions and ether chains in dialkoxybenzenes have led to novel molecules like BODMA, which exhibit greater solubility and superior chemical stability in charged states, demonstrating potential for improved battery performance over extended charge-discharge cycles (Jingjing Zhang et al., 2017).

Chemical Synthesis and Reactivity

In chemical synthesis, 1,2-Dimethoxybenzene and its derivatives have been utilized as precursors and intermediates in various reactions. For example, the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using specific reagents shows the compound's reactivity and utility in synthesizing more complex chemical structures (D. W. Kim et al., 2001). Additionally, structural changes upon electronic excitation in 1,2-dimethoxybenzene have been studied through spectroscopy and computational methods, offering insights into its electronic properties and potential applications in materials science (Marie-Luise Hebestreit et al., 2019).

Host-Guest Chemistry

1,2-Dimethoxybenzene derivatives have also found applications in host-guest chemistry. The synthesis of para-bridged symmetrical pillar[5]arenes from 1,4-dimethoxybenzene demonstrates the compound's utility in creating novel macrocyclic hosts capable of forming complexes with various guests. This has implications for developing new materials with potential applications in molecular recognition, sensing, and catalysis (T. Ogoshi et al., 2008).

Safety And Hazards

1,2-Dimethoxybenzene is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid inhalation of vapor or mist, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

Future Directions

1,2-Dimethoxybenzene is a building block for the organic synthesis of other aromatic compounds . It is poised to describe prospects – continued growth, and evolving trends, making it an attractive space for investors and businesses .

properties

IUPAC Name

1,2-dimethoxybenzene
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InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
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InChI Key

ABDKAPXRBAPSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID7047065
Record name 1,2-Dimethoxybenzene
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Molecular Weight

138.16 g/mol
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Physical Description

Solid or liquid; mp = 22-23 deg C; [Merck Index] Colorless liquid; mp = 22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid
Record name Veratrole
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Boiling Point

206.00 °C. @ 760.00 mm Hg
Record name 1,2-Dimethoxybenzene
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Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,2-Dimethoxybenzene
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Density

1.082-1.086
Record name 1,2-Dimethoxybenzene
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Vapor Pressure

0.47 [mmHg]
Record name Veratrole
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Product Name

1,2-Dimethoxybenzene

CAS RN

91-16-7
Record name Veratrole
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Record name Benzene, 1,2-dimethoxy-
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Record name 1,2-Dimethoxybenzene
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Melting Point

22.5 °C
Record name 1,2-Dimethoxybenzene
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

1650 parts of a solution of crude veratryl chloride in toluene, containing 510 parts of veratryl chloride and obtained by chloromethylation of veratrol, were added, in the course of 15 minutes, to a mixture of 305 parts of toluene, 140 parts of acetone, 197 parts of NaCN, 3.1 parts of NaI, 25 parts of H2 and 5.2 parts of triethylamine, the mixture having been preheated to 65° C. After the addition, stirring was continued for a further 1.5 hours at 85° C., after which 700 parts of H2O were added to the mixture, the lower aqueous phase was separated off and the organic phase was washed a second time with 200 parts of H2O. The organic phase was freed from the toluene, and the residue was distilled over a column under 6 mbar and at 162°-164° C. 445 parts (92%) of VCN were obtained. 1.6% of veratryl alcohol were present in the distillate.
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Synthesis routes and methods II

Procedure details

The present invention relates to a process for the preparation of veratryl cyanide (VCN), wherein the toluene solution of the veratryl chloride obtained by chloromethylation of veratrol is reacted directly with sodium cyanide, with the addition of water, a ketone and a catalyst.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution containing 147.0 g (306 mmol) of the tetraethyl stilbene-4,4'-bis(methylenephosphonate) described in (c) above and 129.4 g (673 mmol) of the 4-allyloxy-3-methoxybenzaldehyde described in Example 2 (b) above in 900 ml of anisole, is added dropwise with stirring and at a temperature of 0° to 10° C. to a suspension containing 94.4 g (841 mmol) of potassium tert-butylate, 6.1 g (23 mmol) of 18-crown-6 and 1.75 g (10 mmol) of potassium iodide in 1300 ml of anisole. The mixture is then stirred at room temperature for an additional 1 hour and then at 110° C. for an additional 3 hours. The mixture is cooled to room temperature and the resultant solid is filtered off with suction and recrystallized first from dimethyl sulfoxide and then from veratrol (1,2-dimethoxybenzene), giving 119.5 g of yellow crystals, which corresponds to a yield of 73%.
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tetraethyl stilbene 4,4'-bis(methylenephosphonate)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxybenzene
Reactant of Route 2
1,2-Dimethoxybenzene
Reactant of Route 3
1,2-Dimethoxybenzene
Reactant of Route 4
1,2-Dimethoxybenzene
Reactant of Route 5
1,2-Dimethoxybenzene
Reactant of Route 6
1,2-Dimethoxybenzene

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